molecular formula C16H13NO B602394 1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone CAS No. 19209-60-0

1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone

Cat. No.: B602394
CAS No.: 19209-60-0
M. Wt: 235.29
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Scientific Research Applications

Chemistry

In the field of chemistry, 1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone serves as a valuable building block for synthesizing more complex organic molecules. It is utilized in various organic reactions, including:

  • Reagent in Organic Synthesis : Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Catalyst Development : Explored for its potential role in catalyzing reactions due to its unique electronic properties.

Biology

The compound is studied for its potential biological activities, particularly its interactions with enzymes and receptors:

  • Antidepressant Activity : Research indicates that derivatives of dibenzoazepines exhibit antidepressant-like effects by modulating neurotransmitter levels such as serotonin and norepinephrine in the brain .
  • Neuroprotective Effects : Emerging studies suggest that this compound may protect neuronal cells from oxidative stress, potentially benefiting conditions like neurodegenerative diseases.

Medicine

The therapeutic potential of this compound is significant:

  • Antitumor Properties : Preliminary studies have shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent . In vitro assays demonstrated reduced cell viability and increased apoptosis rates in treated cancer cells.
  • Drug Development : Ongoing research aims to explore its efficacy in treating mood disorders and certain cancers, with a focus on optimizing its pharmacological profile.

Industry

In industrial applications, this compound is used as an intermediate in the production of advanced materials:

  • Chemical Manufacturing : It plays a role in the synthesis of specialty chemicals used in various applications, including pharmaceuticals and polymers .

Case Study 1: Antidepressant-Like Effects

A study conducted on mice evaluated the effects of this compound in a forced swim test. Results indicated a significant reduction in immobility time compared to control groups, suggesting an antidepressant-like effect .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro assays using human breast cancer cell lines revealed that treatment with this compound resulted in decreased cell viability and increased apoptosis rates. This study highlighted the compound's potential for further development as an anticancer agent .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
10,11-Dihydro-5H-dibenzo[b,f]azepineLacks acetyl groupLower reactivity
3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepineContains nitro groupSimilar activity but without acetyl group
5-Acetyl-10,11-dihydro-5H-dibenzo[b,f]azepineContains acetyl groupReduced biological activity compared to nitro derivatives

Biological Activity

1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone is a compound belonging to the dibenzoazepine class, which has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound features a dibenzo[b,f]azepine core structure that is known for its diverse pharmacological properties. The compound's structure allows for interactions with various biological targets, which may influence its activity.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems and other molecular targets in the body. Preliminary studies suggest that it may exhibit antidepressant and anxiolytic effects by modulating neurotransmitter levels, particularly serotonin and norepinephrine .

Anticonvulsant Activity

Research has indicated that certain derivatives of dibenzoazepines exhibit anticonvulsant properties. For instance, compounds similar to this compound have shown efficacy in reducing seizure activity in animal models. The mechanism appears to involve the inhibition of specific neuronal excitability pathways .

Antimicrobial Activity

Studies have demonstrated that derivatives of dibenzo[b,f]azepines possess significant antimicrobial properties. For example, related compounds have been evaluated for their antibacterial and antifungal activities, showing promising results against various pathogens .

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory potential. Research indicates that it may inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for conditions characterized by inflammation .

Case Studies

  • Anticonvulsant Efficacy : A study conducted on mice administered with this compound showed a significant reduction in seizure frequency compared to control groups. The effective dose ranged from 50 to 200 mg/kg, indicating a dose-dependent response .
  • Antimicrobial Screening : In vitro assays demonstrated that derivatives of this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/mL .
  • Anti-inflammatory Evaluation : In a model of acute inflammation induced by carrageenan, treatment with the compound resulted in a notable decrease in paw edema compared to untreated controls, suggesting its potential as an anti-inflammatory agent .

Data Tables

Biological ActivityMechanism of ActionReference
AnticonvulsantInhibition of neuronal excitability
AntimicrobialDisruption of bacterial cell wall synthesis
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone, and what reaction conditions are typically employed?

  • Methodological Answer : The compound is commonly synthesized via Friedel-Crafts acylation or condensation reactions. For example, N-acetyl-5H-dibenzo[b,f]azepine-5-carboxamide can be reacted with aromatic aldehydes in ethanol under reflux with NaOH as a catalyst, followed by recrystallization for purification . Earlier methods emphasize the use of dibenzoazepine precursors and electrophilic acetylating agents under anhydrous conditions . Thin-layer chromatography (TLC) with benzene:methanol (4:1) is recommended to monitor reaction progress .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, focusing on signals from the dibenzoazepine core (e.g., aromatic protons at δ 6.8–7.5 ppm) and the acetyl group (δ ~2.5 ppm for CH₃). Infrared (IR) spectroscopy identifies the ketone carbonyl stretch (~1680–1720 cm⁻¹). Mass spectrometry (MS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 264 for C₁₆H₁₃NO) .

Q. What pharmacological screening methods are applicable to assess the bioactivity of this compound?

  • Methodological Answer : Initial screens include in vitro assays for antimicrobial or receptor-binding activity. Molecular docking using software like PyRx or Discovery Studio can predict interactions with target proteins (e.g., bacterial enzymes or neurotransmitter receptors). ADMET studies via tools like SwissADME evaluate Lipinski’s rule compliance and pharmacokinetic properties .

Advanced Research Questions

Q. How can reaction yields be optimized for Friedel-Crafts synthesis of this compound, particularly in avoiding side products?

  • Methodological Answer : Optimize solvent polarity (e.g., dichloromethane vs. ethanol) and catalyst loading (e.g., AlCl₃ vs. NaOH). Control reaction temperature to minimize electrophilic over-substitution. Use column chromatography or preparative HPLC for purification, guided by TLC or LC-MS .

Q. What crystallographic challenges arise in determining the solid-state structure of this compound, and how are they addressed?

  • Methodological Answer : The compound’s planar dibenzoazepine core and acetyl group may lead to crystal packing issues. High-resolution X-ray diffraction with SHELXL software is recommended for refinement. Twinning or low-resolution data can be mitigated by cryocooling crystals and using synchrotron radiation .

Q. How can synthetic impurities (e.g., chlorinated byproducts) be identified and quantified during scale-up?

  • Methodological Answer : Employ reversed-phase HPLC with UV detection (λ = 254 nm) and reference standards (e.g., clozapine-related impurities). Mass spectrometry (LC-MS) confirms impurity structures, while quantitative NMR (qNMR) with internal standards (e.g., trimethylsilylpropionic acid) ensures accurate quantification .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Cross-validate assays using standardized protocols (e.g., Clinical and Laboratory Standards Institute guidelines for antimicrobial testing). Replicate docking studies with multiple software tools (e.g., AutoDock Vina vs. Glide) and validate findings via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Properties

IUPAC Name

1-benzo[b][1]benzazepin-11-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-12(18)17-15-8-4-2-6-13(15)10-11-14-7-3-5-9-16(14)17/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQPHLCMJMVXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a 500 ml round bottom flask fitted with a stirrer, dropping funnel and calcium chloride drying tube was placed recrystallized dibenz[b,f]azepine (33.5 g, 0.173 moles), 200 ml of anhydrous benzene and pyridine (13.6 g, 0.173 moles). Acetyl chloride (~12.3 ml) was then added dropwise to the mixture. A white precipitate formed with disappearance of orange color. After 3 to 4 hours of stirring, the reaction mixture was extracted with three 100 ml portions of 10% hydrochloric acid or until the extract remained acidic. The organic phase was washed with 5% Na2CO3 in water, dried over anhydrous magnesium sulfate, filtered and concentrated. Crystallization from a hexane-chloroform mixture afforded 49 g of 5-acetyl-5H-dibenz[b,f]azepine, m.p. ~121°.
Quantity
33.5 g
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reactant
Reaction Step One
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13.6 g
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reactant
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200 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Acetyl chloride (11.0 ml) was added to a chloroform (250 ml) solution of 5H-dibenzo[b,f]azepine (25.0 g) under ice-cooling. The solution was heated under reflux for 30 minutes, then allowed to cool. The organic phase was washed with a saturated sodium bicarbonate aqueous solution, water, and saturated brine; dried over anhydrous sodium sulfate; and filtered. The filtrate was concentrated, and the resulting residue was recrystallized from ethyl acetate-hexane to obtain N-acetyl-5H-dibenzo[b,f]azepine (28.6 g; yield, 94%) as a white solid.
Quantity
11 mL
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reactant
Reaction Step One
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25 g
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250 mL
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solvent
Reaction Step One

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